4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid
Overview
Description
4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid is a complex organic compound characterized by its unique structural features It contains a cyclohexyl ring with multiple substituents, including a formyl group, a methyl group, and a 3-oxobutyl group, along with a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid typically involves multi-step organic reactions. The starting materials often include cyclohexane derivatives, which undergo functional group transformations to introduce the formyl, methyl, and 3-oxobutyl groups. Key steps may involve aldol condensation, oxidation, and esterification reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and advanced purification methods like chromatography are employed to achieve the desired product on a large scale.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and 3-oxobutyl groups can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives, substituted cyclohexyl compounds.
Scientific Research Applications
4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.
Comparison with Similar Compounds
- 2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-hydroxybutyl)cyclohexyl]prop-2-enoic Acid
- 2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxopropyl)cyclohexyl]prop-2-enoic Acid
Comparison: Compared to similar compounds, 4,5-Dioxo-4,5-seco-11(13)-cadinen-12-oic acid is unique due to the presence of the 3-oxobutyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other analogs and contributes to its specific applications and effects.
Properties
IUPAC Name |
2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-9-4-6-13(11(3)15(18)19)14(8-16)12(9)7-5-10(2)17/h8-9,12-14H,3-7H2,1-2H3,(H,18,19)/t9-,12+,13+,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVZYHLJLPPRFY-IGJVIKARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1CCC(=O)C)C=O)C(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H]([C@H]1CCC(=O)C)C=O)C(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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